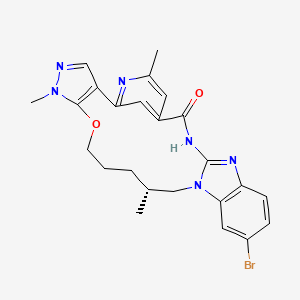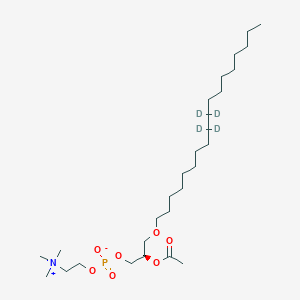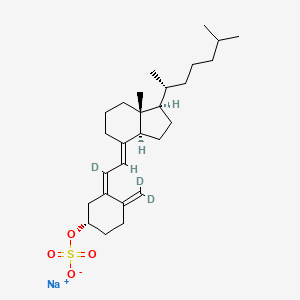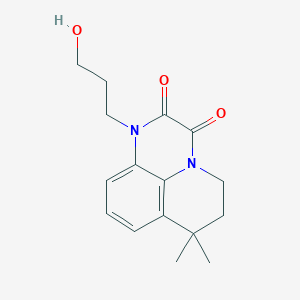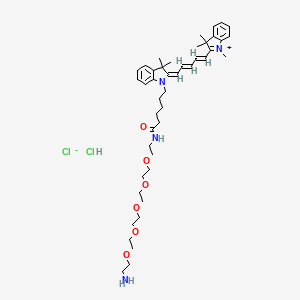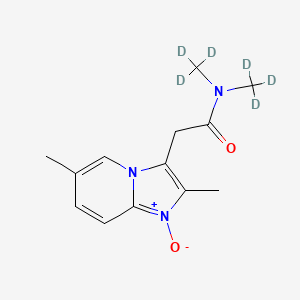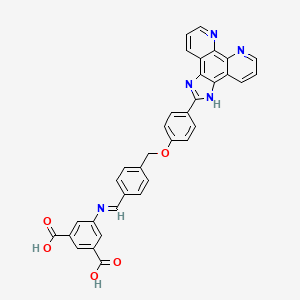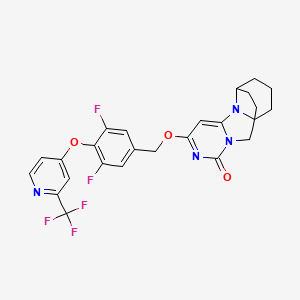
Antiviral agent 7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Antiviral agent 7 is a novel compound that has shown promising antiviral properties. It belongs to a class of antiviral agents that target specific viral mechanisms to inhibit replication and spread. This compound has garnered significant attention due to its potential to treat a variety of viral infections, including those caused by emerging and re-emerging viruses.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of antiviral agent 7 involves a multi-step process that includes complexation-driven selective acyl migration/oxidation, BSA-mediated cyclization to anhydrouridine, hydrochlorination using FeCl3/TMDSO, and dynamic stereoselective phosphoramidation using a chiral nucleophilic catalyst . These steps are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods: Industrial production of this compound leverages advanced synthetic methods to achieve scalability and cost-effectiveness. The process involves optimizing reaction conditions and using high-throughput techniques to produce large quantities of the compound while maintaining stringent quality control standards.
Chemical Reactions Analysis
Types of Reactions: Antiviral agent 7 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its antiviral activity and pharmacokinetic properties.
Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include oxidizing agents, reducing agents, and nucleophilic catalysts. Reaction conditions such as temperature, pH, and solvent choice are optimized to achieve the desired chemical transformations.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, each with unique antiviral properties. These derivatives are studied for their efficacy against different viral strains and their potential use in combination therapies.
Scientific Research Applications
Antiviral agent 7 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study antiviral mechanisms and develop new synthetic methodologies.
Biology: Researchers use it to investigate viral replication processes and host-virus interactions.
Medicine: this compound is being explored as a potential treatment for viral infections, including those caused by influenza, hepatitis, and coronaviruses.
Industry: The compound is used in the development of antiviral coatings and materials for medical devices and personal protective equipment.
Mechanism of Action
Antiviral agent 7 exerts its effects by inhibiting viral DNA synthesis. It chemically resembles normal DNA nucleosides, allowing it to be incorporated into viral DNA by viral enzymes. This incorporation disrupts the viral replication process, preventing the virus from producing new copies of itself . The compound targets specific molecular pathways involved in viral replication, making it a potent antiviral agent.
Comparison with Similar Compounds
Antiviral agent 7 is unique in its broad-spectrum antiviral activity and its ability to inhibit multiple viral strains. Similar compounds include other nucleoside analogs such as stavudine and 3’-dideoxy-2’,3’-didehydrocytidine . this compound stands out due to its higher efficacy and lower toxicity profile.
Conclusion
This compound represents a significant advancement in antiviral research. Its unique properties and broad-spectrum activity make it a promising candidate for the treatment of various viral infections. Ongoing research continues to explore its full potential and applications in medicine and industry.
Properties
Molecular Formula |
C29H31F2N3O6 |
|---|---|
Molecular Weight |
555.6 g/mol |
IUPAC Name |
methyl (2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoyl]amino]-3-(4-fluorophenyl)propanoyl]amino]-4-(4-fluorophenyl)butanoate |
InChI |
InChI=1S/C29H31F2N3O6/c1-40-29(39)23(12-6-17-2-8-20(30)9-3-17)33-28(38)24(15-18-4-10-21(31)11-5-18)34-27(37)22(32)14-19-7-13-25(35)26(36)16-19/h2-5,7-11,13,16,22-24,35-36H,6,12,14-15,32H2,1H3,(H,33,38)(H,34,37)/t22-,23-,24-/m0/s1 |
InChI Key |
INVZGAHGJGGAJK-HJOGWXRNSA-N |
Isomeric SMILES |
COC(=O)[C@H](CCC1=CC=C(C=C1)F)NC(=O)[C@H](CC2=CC=C(C=C2)F)NC(=O)[C@H](CC3=CC(=C(C=C3)O)O)N |
Canonical SMILES |
COC(=O)C(CCC1=CC=C(C=C1)F)NC(=O)C(CC2=CC=C(C=C2)F)NC(=O)C(CC3=CC(=C(C=C3)O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


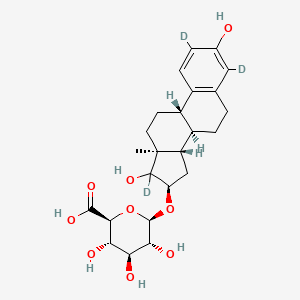


![Ethyl 4-(4-methylpiperazin-1-yl)-1-phenylpyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B12420157.png)
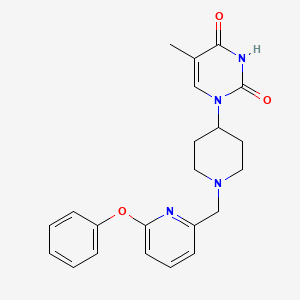
![(5S,8R,9S,10S,13S,14S)-10,13-dimethyl-17-methylidene-1,2,4,5,6,7,8,9,11,12,14,15-dodecahydrocyclopenta[a]phenanthrene-3,16-dione](/img/structure/B12420166.png)
